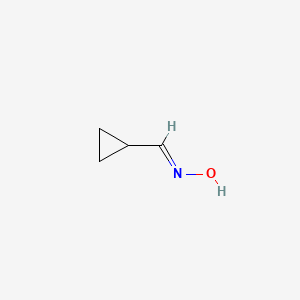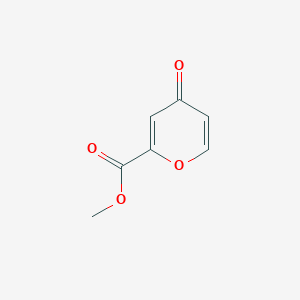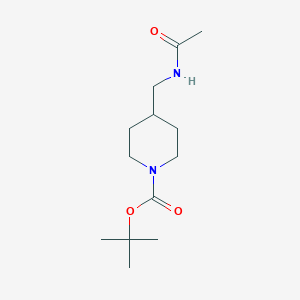
5-(Carboxymethyl)-2-hydroxybenzoic acid
Übersicht
Beschreibung
5-(Carboxymethyl)-2-hydroxybenzoic acid, commonly known as CMHA, is a synthetic organic compound that has been extensively studied for its potential applications in various fields, including pharmaceuticals, cosmetics, and food additives. CMHA is a derivative of salicylic acid and is structurally similar to other hydroxybenzoic acids. In
Wissenschaftliche Forschungsanwendungen
CMHA has been studied for its potential applications in various fields, including pharmaceuticals, cosmetics, and food additives. In pharmaceuticals, CMHA has been shown to exhibit anti-inflammatory, antioxidant, and antimicrobial properties. It has been studied for its potential use in the treatment of skin disorders, such as acne and psoriasis. In cosmetics, CMHA has been shown to have skin-whitening and anti-aging effects. It has been studied for its potential use in the formulation of skin care products, such as creams and lotions. In food additives, CMHA has been studied for its potential use as a preservative and antioxidant.
Wirkmechanismus
The mechanism of action of CMHA is not fully understood. However, it is believed to exert its effects through various pathways, including the inhibition of pro-inflammatory cytokines, the scavenging of reactive oxygen species, and the modulation of cell signaling pathways.
Biochemical and Physiological Effects:
CMHA has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that CMHA exhibits antioxidant and anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. CMHA has also been shown to scavenge reactive oxygen species, such as hydrogen peroxide and superoxide anion. In vivo studies have demonstrated that CMHA exhibits anti-inflammatory effects in animal models of inflammation. It has been shown to reduce the levels of inflammatory mediators, such as prostaglandin E2 and nitric oxide. CMHA has also been shown to exhibit skin-whitening and anti-aging effects in human studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CMHA in lab experiments is its relatively low cost and easy availability. CMHA is a synthetic compound that can be easily synthesized in the laboratory. It is also commercially available from various chemical suppliers. Another advantage is its stability and solubility in water and organic solvents. However, one limitation of using CMHA in lab experiments is its potential toxicity. CMHA has been shown to exhibit cytotoxicity in some cell lines at high concentrations. Therefore, caution should be exercised when using CMHA in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of CMHA. One direction is the further elucidation of its mechanism of action. The exact pathways through which CMHA exerts its effects are not fully understood and require further investigation. Another direction is the development of novel formulations of CMHA for various applications, including pharmaceuticals, cosmetics, and food additives. The development of new formulations could improve the efficacy and safety of CMHA. Additionally, the study of the potential interactions between CMHA and other compounds could provide valuable insights into its potential applications. Finally, the study of the potential toxicity of CMHA in various cell lines and animal models could provide important information for its safe use in various applications.
Eigenschaften
IUPAC Name |
5-(carboxymethyl)-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c10-7-2-1-5(4-8(11)12)3-6(7)9(13)14/h1-3,10H,4H2,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIDIIMAHJAXGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine](/img/structure/B3243135.png)

![Ethyl 2-[[4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B3243142.png)










